

Spectroscopic Profile of Desoxyanisoin: A Technical Guide

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Compound of Interest

Compound Name: Desoxyanisoin

Cat. No.: B031116

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Introduction

Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone or 4,4'-dimethoxydeoxybenzoin, is a chemical compound with significant interest in various research fields, including organic synthesis and medicinal chemistry. A thorough understanding of its structural and spectroscopic properties is fundamental for its application and further development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **desoxyanisoin**. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Chemical and Physical Properties

Property	Value
CAS Number	120-44-5
Molecular Formula	C ₁₆ H ₁₆ O ₃
Molecular Weight	256.30 g/mol [1]
IUPAC Name	1,2-bis(4-methoxyphenyl)ethanone[1]
Synonyms	Deoxyanisoin, 4,4'-Dimethoxydeoxybenzoin, Deoxy-p-anisoin
Melting Point	110-112 °C
Appearance	White to off-white solid

Spectroscopic Data

The following sections summarize the key spectroscopic data for **desoxyanisoin**, providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of **desoxyanisoin** was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.983	d	2H	Aromatic protons (ortho to C=O)
7.175	d	2H	Aromatic protons
6.913	d	2H	Aromatic protons (ortho to OCH ₃)
6.851	d	2H	Aromatic protons
4.160	s	2H	-CH ₂ -
3.839	s	3H	-OCH ₃
3.765	s	3H	-OCH ₃

Data sourced from ChemicalBook.[2]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
196.8	C=O (Ketone)
163.4	Aromatic C-O
158.5	Aromatic C-O
131.2	Aromatic CH
130.4	Aromatic CH
129.8	Aromatic C (quaternary)
127.2	Aromatic C (quaternary)
114.2	Aromatic CH
113.8	Aromatic CH
55.5	-OCH ₃
55.3	-OCH ₃
45.0	-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in **desoxyanisoïn**. The data below corresponds to a KBr wafer sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H stretch
2950, 2840	Medium	Aliphatic C-H stretch (-CH ₂ - and -OCH ₃)
1675	Strong	C=O stretch (Aryl ketone)
1605, 1580, 1510	Strong	Aromatic C=C skeletal vibrations
1250, 1175	Strong	Aryl-O-C asymmetric and symmetric stretch
1030	Strong	C-O stretch
830	Strong	p-disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of the molecule and its fragments.

m/z	Relative Intensity (%)	Proposed Fragment
256.1	9.3	[M] ⁺ (Molecular Ion)
135.0	100.0	[CH ₃ OC ₆ H ₄ CO] ⁺ (p-methoxybenzoyl cation)
121.0	8.3	[CH ₃ OC ₆ H ₄ CH ₂] ⁺ (p-methoxybenzyl cation)
107.0	6.5	[C ₇ H ₇ O] ⁺
92.0	3.8	[C ₆ H ₄ O] ⁺
77.0	8.9	[C ₆ H ₅] ⁺ (Phenyl cation)

Fragmentation data sourced from ChemicalBook and PubChem.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-10 mg of **desoxyanisoïn**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ^1H NMR Acquisition:

- Spectrometer: 400 MHz NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: ~16 ppm
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
 - Acquisition Time: ~4 seconds
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

- Integrate the signals to determine the relative proton ratios.

3. ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz NMR spectrometer (or the corresponding carbon frequency on a 400 MHz proton instrument).
- Pulse Program: Proton-decoupled single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: ~220 ppm
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Processing:
 - Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the CDCl_3 solvent peak at 77.16 ppm.



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NMR Experimental Workflow

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Instrument Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a soft cloth dampened with isopropanol and allow it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

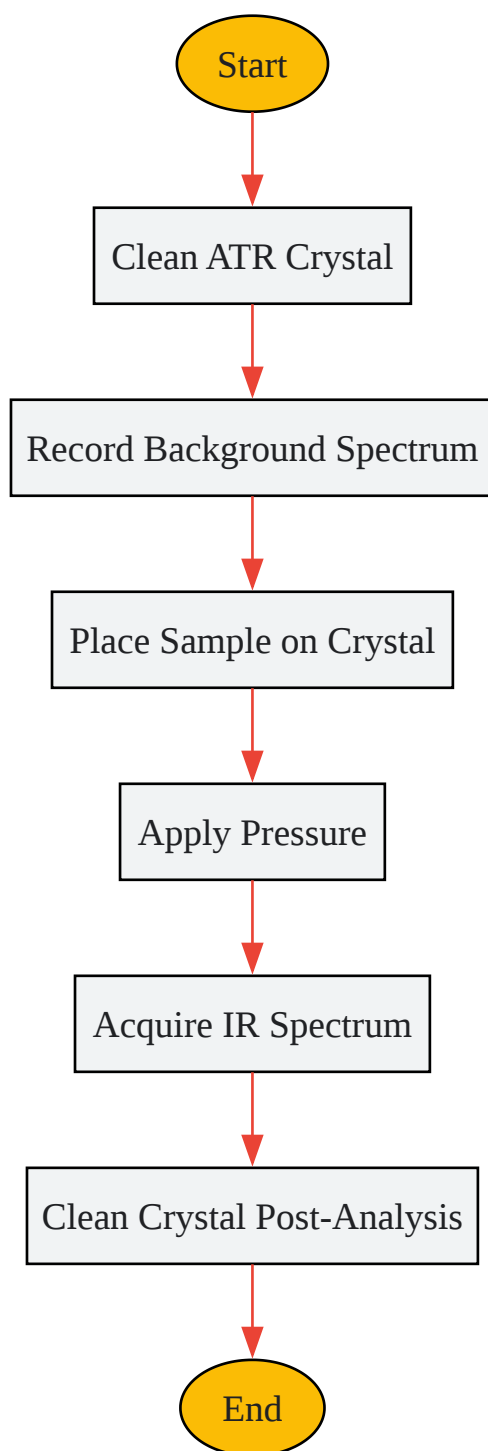
- Place a small amount of the solid **desoxyanisoin** powder onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.

3. Data Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

4. Post-Analysis:

- Release the pressure clamp and carefully remove the sample.
- Clean the ATR crystal thoroughly with a solvent-dampened soft cloth.



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References

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- 2. DESOXYANISOIN(120-44-5) ¹³C NMR spectrum [chemicalbook.com]
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